Lipophilicity Comparison: Ortho-Fluorobenzyl Analog Exhibits Higher Calculated LogP Than Unsubstituted Benzyl Congener
The target compound (CAS 175135-46-3) possesses a calculated XLogP3 of 2.7 [1]. The unsubstituted benzyl analog, 2-benzyl-4,5-dichloropyridazin-3(2H)-one (CAS 41933-33-9), with molecular formula C11H8Cl2N2O (MW 255.1), is predicted to have an XLogP3 of approximately 2.3 . The ~0.4 log unit increase conferred by the ortho-fluorine substituent enhances membrane permeability potential and may improve CNS penetration or intracellular target access, making the ortho-fluorobenzyl compound a preferable choice when higher lipophilicity is desired in a hit-to-lead campaign [2].
| Evidence Dimension | Lipophilicity (calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 2-Benzyl-4,5-dichloropyridazin-3(2H)-one (CAS 41933-33-9); XLogP3 ≈ 2.3 (estimated from analog series data) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 log units |
| Conditions | Calculated by XLogP3 algorithm (PubChem release 2025.04.14); comparator value estimated based on additive fragment contributions per Crippen method |
Why This Matters
A 0.4 log unit increase in XLogP3 can translate to a ~2.5-fold increase in predicted membrane partitioning, a critical parameter for selecting building blocks in CNS- or intracellular-targeted library synthesis.
- [1] PubChem. (2025). 4,5-Dichloro-2-(2-fluorobenzyl)pyridazine-3(2H)-one, CID 2736823; XLogP3-AA = 2.7. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Rule-of-thumb: 1 log unit increase in logP = ~10× increase in membrane partitioning. View Source
